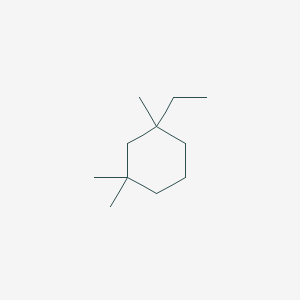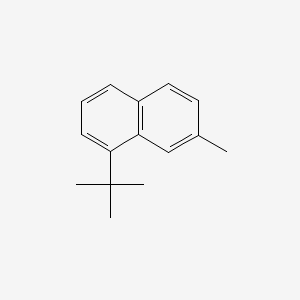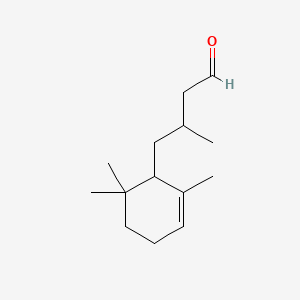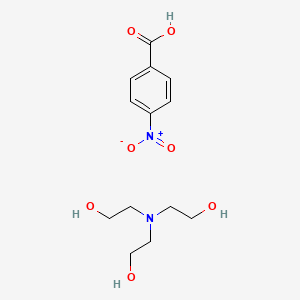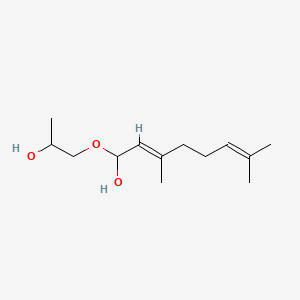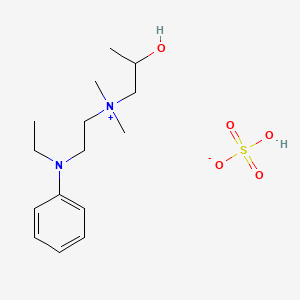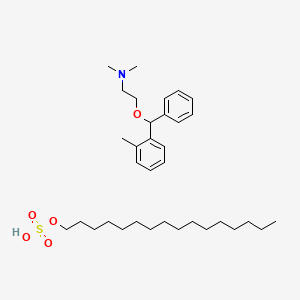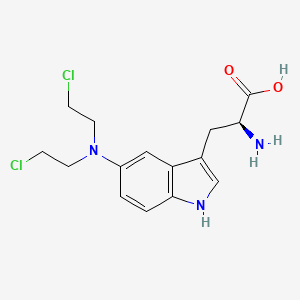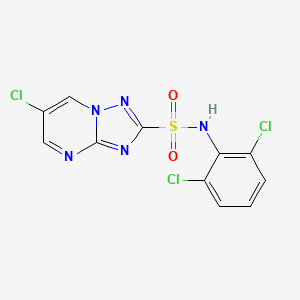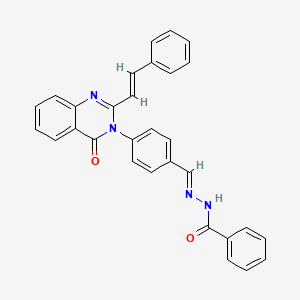![molecular formula C15H22O B12689465 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-29-5](/img/structure/B12689465.png)
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decahydro-naphthalene Core: This step involves the hydrogenation of naphthalene to form decahydro-naphthalene.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide and a suitable base.
Formation of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or borane (BH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or boronated derivatives.
科学的研究の応用
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The allyl group can also participate in reactions that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]furan: Contains a furan ring instead of an oxirane ring, leading to different chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
85721-29-5 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
4-methyl-11-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)13-8-15(2)14(16-15)7-12(10)13/h3,9-14H,1,4-8H2,2H3 |
InChIキー |
FUMIEXJMOTUCGS-UHFFFAOYSA-N |
正規SMILES |
CC12CC3C4CC(C3CC1O2)CC4CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



